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CAS No.: 27590-77-8

Cat. No.: B1598676 Get Quote

Executive Summary
5-Chloro-2-isobutoxybenzaldehyde (CAS: 27590-77-8) represents a critical lipophilic scaffold

in medicinal chemistry. Unlike its parent compound, 5-chloro-2-hydroxybenzaldehyde (5-

chlorosalicylaldehyde), which relies on a free phenolic hydroxyl group for direct hydrogen

bonding and metal chelation, the isobutoxy derivative serves two distinct roles:

Lipophilic Pharmacophore: The isobutoxy group enhances membrane permeability (LogP

modulation) while retaining the electrophilic aldehyde warhead for covalent engagement

(e.g., Schiff base formation).

Protected Intermediate: It acts as a stable precursor for synthesizing complex APIs (Active

Pharmaceutical Ingredients), particularly in the development of antimicrobials and

hemoglobin modulators where the phenolic oxygen requires masking or permanent

alkylation.

This guide objectively compares the biological activity, physicochemical properties, and

synthetic utility of 5-Chloro-2-isobutoxybenzaldehyde against its structural analogs.
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The biological efficacy of benzaldehydes is governed by the electronic effect of the substituent

at the 5-position (Chlorine) and the steric/electronic environment of the 2-position (Alkoxy vs.

Hydroxy).

Comparative Physicochemical Profile

Feature
5-Chloro-2-

isobutoxybenzaldehy

de

5-Chloro-2-

hydroxybenzaldehyd

e

5-Chloro-2-

methoxybenzaldehy

de

CAS Number 27590-77-8 635-93-8 76008-04-3

Role
Lipophilic Intermediate

/ Scaffold

Active Chelate / H-

Bond Donor
Analog / Steric Probe

LogP (Est.)
~3.8 (High

Lipophilicity)
~2.4 (Moderate) ~2.8 (Moderate-High)

H-Bond Donor No (Masked) Yes (Phenolic OH) No

Reactivity
Electrophilic Aldehyde

(Steric bulk at C2)

Electrophilic +

Chelating
Electrophilic

Primary Utility

Bioavailability

modulation, Prodrug

synthesis

Metal complexation,

Direct antimicrobial

SAR studies (Steric

bulk check)

Biological Activity Analysis
Antimicrobial & Antifungal Potency
While the free phenol (2-hydroxy) variants typically exhibit higher direct antimicrobial activity

due to their ability to disrupt proton gradients in microbial membranes, the 2-isobutoxy variant

exhibits a unique profile:

Mechanism: The isobutoxy group increases lipophilicity, facilitating penetration through the

lipid-rich cell walls of Gram-negative bacteria and mycobacteria.

Activity Trend: In Schiff base derivatives (e.g., sulfonamides or hydrazones derived from

these aldehydes), the O-alkylated derivatives often show prolonged half-lives and altered

binding kinetics compared to the free phenols.
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Synthetic Utility: The Schiff Base Gateway
The primary biological relevance of 5-Chloro-2-isobutoxybenzaldehyde lies in its conversion

to Schiff bases (imines). These derivatives are pharmacologically active against:

M. tuberculosis: The lipophilic tail (isobutoxy) aids in penetrating the mycolic acid layer.

Sickle Cell Disease (SCD): Benzaldehyde derivatives bind to the N-terminal valine of

hemoglobin. The 2-alkoxy group modulates the binding affinity and prevents rapid metabolic

oxidation of the aldehyde.

Visualizing the Mechanism
The following diagrams illustrate the synthesis and biological interaction pathways.

Diagram 1: Synthesis & Schiff Base Activation Pathway
This workflow demonstrates the conversion of the parent phenol to the isobutoxy derivative,

followed by its activation into a biologically active imine.
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Caption: Synthesis of the isobutoxy scaffold and its subsequent conversion into active

pharmaceutical imines.

Diagram 2: Structure-Activity Relationship (SAR) Logic
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This decision tree helps researchers choose between the Hydroxy and Isobutoxy variants

based on target requirements.

Target Requirement

Metal Chelation Required?
(e.g., Metalloenzyme Inhibition)

High Lipid Permeability Needed?
(e.g., CNS or Mycobacteria)

Use 5-Cl-2-OH-Benzaldehyde
(Free Phenol)

Yes

Use 5-Cl-2-Isobutoxybenzaldehyde
(Lipophilic Mask)

No (Avoid Off-target) No Yes

Click to download full resolution via product page

Caption: SAR decision matrix for selecting between the hydroxy parent and the isobutoxy

analog.

Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2-
isobutoxybenzaldehyde
Use this standard protocol to generate the scaffold from the commercially available parent

phenol.

Reagents:

5-Chloro-2-hydroxybenzaldehyde (1.0 eq)

Isobutyl bromide (1.2 eq)

Potassium carbonate (

) (2.0 eq)
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DMF (Dimethylformamide)

Methodology:

Dissolution: Dissolve 10 mmol of 5-Chloro-2-hydroxybenzaldehyde in 15 mL of dry DMF.

Base Addition: Add 20 mmol of anhydrous

and stir at room temperature for 15 minutes to generate the phenoxide anion.

Alkylation: Dropwise add 12 mmol of isobutyl bromide.

Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Solvent: Hexane/Ethyl

Acetate 8:2). The product will appear as a less polar spot (higher

) compared to the starting phenol.

Work-up: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3

x 30 mL).

Purification: Wash the organic layer with brine, dry over

, and concentrate. Purify via silica gel column chromatography.

Protocol B: Determination of Minimum Inhibitory
Concentration (MIC)
Standard Broth Microdilution Method (CLSI Guidelines) to test the biological activity of the

aldehyde or its derivatives.

Materials:

Muller-Hinton Broth (MHB)

Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922)

Resazurin dye (Cell viability indicator)

Steps:
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Stock Preparation: Dissolve the test compound (5-Chloro-2-isobutoxybenzaldehyde) in

DMSO to a concentration of 10 mg/mL.

Dilution: Prepare serial two-fold dilutions in a 96-well plate using MHB, ranging from 512

g/mL down to 0.5

g/mL.

Inoculation: Add 10

L of bacterial suspension (

CFU/mL) to each well.

Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO/Broth

only).

Incubation: Incubate at 37°C for 18-24 hours.

Readout: Add 10

L of Resazurin (0.01%) to each well. Incubate for 2 hours. A color change from Blue
(Resazurin) to Pink (Resorufin) indicates bacterial growth. The lowest concentration
remaining Blue is the MIC.

Safety & Handling (MSDS Summary)
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

Handling: The isobutoxy group increases volatility slightly compared to the hydroxy parent.

Handle in a fume hood.

Storage: Store under inert gas (

or Ar) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids (5-chloro-2-
isobutoxybenzoic acid) upon prolonged exposure to air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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